molecular formula C20H23ClFN3O3S B2686555 1-(4-Chlorophenyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea CAS No. 898415-09-3

1-(4-Chlorophenyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea

Cat. No.: B2686555
CAS No.: 898415-09-3
M. Wt: 439.93
InChI Key: CJBVNWRFFBHSTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea is a biologically active compound identified as a potent and selective inhibitor of the B-Raf enzyme, a key serine/threonine-protein kinase in the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell division, differentiation, and survival, and its dysregulation, often through B-Raf mutations, is a well-established driver in various cancers, most notably melanoma, as well as colorectal and thyroid cancers. The primary research value of this urea derivative lies in its utility as a chemical probe to investigate the intricate signaling dynamics of the Raf-MEK-ERK cascade. Researchers utilize this inhibitor in in vitro and cell-based assays to elucidate the functional consequences of pathway inhibition, study mechanisms of drug resistance that often arise during targeted cancer therapy, and explore potential synergistic effects with other anticancer agents. By selectively targeting B-Raf, this compound allows for the functional dissection of oncogenic signaling, providing crucial insights for the development of novel targeted therapeutic strategies. Its structure, featuring a bi-aryl sulfonyl piperidine core, is characteristic of molecules designed for high-affinity binding to the ATP-binding site of the kinase, making it a valuable tool for structural biology and structure-activity relationship (SAR) studies in medicinal chemistry. For instance, research into related sulfonylpiperidine urea compounds highlights their significance in the exploration of kinase inhibition. This compound is intended for use in fundamental oncological research and preclinical studies to advance the understanding of cancer biology and therapeutic intervention points.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClFN3O3S/c21-15-4-8-17(9-5-15)24-20(26)23-13-12-18-3-1-2-14-25(18)29(27,28)19-10-6-16(22)7-11-19/h4-11,18H,1-3,12-14H2,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBVNWRFFBHSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the piperidine ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the piperidine ring.

    Introduction of the sulfonyl group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfonyl chlorides.

    Attachment of the chlorophenyl and fluorophenyl groups: These groups are attached via nucleophilic substitution reactions, where the appropriate halogenated precursors react with nucleophiles.

    Formation of the urea linkage: The final step involves the reaction of the intermediate compounds with isocyanates or carbamates to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and nucleophiles under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs differ in substituents on the sulfonyl or aryl groups, which critically influence bioactivity and physicochemical properties:

Compound Name Substituent on Sulfonyl Group Molecular Weight (g/mol) Key Biological Activity/Application Reference ID
1-(4-Chlorophenyl)-3-(2-{1-[(4-fluoro-2-methylphenyl)sulfonyl]-2-piperidinyl}ethyl)urea 4-Fluoro-2-methylphenyl 453.96 Not explicitly stated; likely enzyme inhibition
(3-Chlorophenyl)-3-(2-(4-(4-methoxybenzyl)-1H-1,2,3-triazol-1-yl)ethyl)urea (Compound T.2) N/A (triazole substituent) ~400 (estimated) VEGFR-2 inhibition (comparable to sorafenib)
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (BGZH) 4-Sulfamoylphenyl 452.80 Carbonic anhydrase inhibition
1-Allyl-3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea 4-Chlorophenyl ~387.89 Unknown (structural focus)

Key Observations :

  • The 2-methyl substituent in the analog from may sterically hinder binding to certain enzymes but improve metabolic stability.
  • Replacement of the sulfonyl-piperidine with a triazole moiety (as in T.2 ) shifts activity toward kinase inhibition.
Enzyme Inhibition Profiles
  • Carbonic Anhydrase (CA) Inhibition : Urea derivatives like BGZH () exhibit CA inhibition via interactions with zinc-coordinated water molecules in the active site. The absence of a sulfamoyl group in the target compound may reduce CA affinity but broaden selectivity toward other targets.
  • VEGFR-2 Inhibition: Compound T.2 () demonstrates that urea-triazole hybrids achieve nanomolar-level VEGFR-2 inhibition. The sulfonyl-piperidine group in the target compound could similarly modulate kinase activity, though direct evidence is lacking.
Immunomodulatory Effects
  • Compound T.14 ((E)-1-(4-chlorophenyl)-3-(3-(4-methoxystyryl)phenyl)urea) synergizes with T.2 to inhibit PD-L1 and c-Myc proteins, suggesting that 4-chlorophenyl-urea scaffolds are versatile in multitarget drug design .

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility : The 4-fluorophenylsulfonyl group increases lipophilicity (higher LogP) compared to compounds with polar substituents (e.g., triazoles in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Metabolic Stability : Piperidine-sulfonyl groups are susceptible to oxidative metabolism, whereas 2-methyl substituents (as in ) could slow CYP450-mediated degradation.

Research Findings and Implications

Structure-Activity Relationship (SAR) Trends

  • Halogen Effects : The 4-chlorophenyl group is critical for target engagement in VEGFR-2 inhibitors (e.g., T.2 ). Replacing chlorine with fluorine (as in the target compound) may alter electronic properties without sacrificing binding.
  • Sulfonyl vs. Sulfamoyl : Sulfamoyl groups (e.g., in BGZH ) enhance CA inhibition but limit target diversity. The sulfonyl group in the target compound offers flexibility for multitarget applications.

Crystallographic and Conformational Insights

  • Isostructural compounds with 4-fluorophenyl groups (e.g., ) exhibit planar conformations with perpendicularly oriented aryl rings, which may influence packing in crystal lattices or binding pockets.

Biological Activity

1-(4-Chlorophenyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a urea functional group, chlorophenyl, and fluorophenyl moieties. The molecular formula is C17H20ClFN2O3SC_{17}H_{20}ClFN_2O_3S, with a molecular weight of approximately 368.87 g/mol. The presence of the sulfonyl group is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and urease, which are critical in several physiological processes. The inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive functions .
  • Antibacterial Activity : Preliminary studies indicate that the compound exhibits antibacterial properties against several strains, including Salmonella typhi and Bacillus subtilis. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Pharmacological Studies

Recent research has synthesized derivatives of the compound to evaluate their pharmacological properties. For instance, studies have shown that derivatives containing the piperidine nucleus demonstrate significant antibacterial and enzyme inhibitory activities. A study reported IC50 values for urease inhibition as low as 0.63 µM for some derivatives, indicating potent activity compared to standard drugs .

Case Studies

  • Antibacterial Screening : A series of synthesized compounds based on the structure of this compound were tested against various bacterial strains. Results showed moderate to strong activity against Escherichia coli and Staphylococcus aureus, suggesting potential therapeutic applications in treating bacterial infections .
  • Enzyme Inhibition Studies : In vitro studies indicated that certain derivatives displayed strong inhibitory effects on urease and AChE, making them candidates for further development as therapeutic agents for conditions like Alzheimer's disease and urinary tract infections .

Data Table: Biological Activity Summary

Activity TypeTarget/PathwayIC50 Values (µM)Reference
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong
Enzyme InhibitionAcetylcholinesterase (AChE)0.63
Enzyme InhibitionUrease2.14

Q & A

How can researchers optimize the synthesis of 1-(4-Chlorophenyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea to improve yield and purity?

Basic Research Focus : Synthesis methodology and reaction optimization.
Methodological Answer :
The compound’s synthesis typically involves multi-step reactions, starting with the preparation of a piperidinyl intermediate via sulfonylation of 4-fluorobenzenesulfonyl chloride with piperidine under basic conditions . Key steps include:

  • Intermediate Purification : Use column chromatography or recrystallization to isolate intermediates.
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress and byproduct formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency at the piperidinyl group .
  • Temperature Control : Maintain 60–80°C during urea bond formation to minimize side reactions .

What advanced techniques are recommended for elucidating the three-dimensional structure and electronic properties of this compound?

Advanced Research Focus : Structural analysis and computational modeling.
Methodological Answer :

  • X-ray Crystallography : Resolve spatial arrangement of the chlorophenyl, fluorophenylsulfonyl, and urea moieties to identify key pharmacophoric regions .
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and hydrogen-bonding interactions within the urea group .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and binding affinity with biological targets .

How should researchers validate and interpret contradictory data regarding the compound’s anticancer activity across different cell lines?

Advanced Research Focus : Data contradiction analysis in biological assays.
Methodological Answer :

  • Dose-Response Studies : Conduct assays at varying concentrations (e.g., 10–50 µM) to establish IC50_{50} values and assess potency discrepancies .
  • Target Validation : Use siRNA or CRISPR to confirm involvement of suspected pathways (e.g., apoptosis or kinase inhibition) .
  • Structural Analog Comparison : Compare activity with fluorophenyl vs. chlorophenyl analogs to determine substituent effects on potency .

What experimental strategies can differentiate the compound’s mechanism of action from structurally similar urea derivatives?

Advanced Research Focus : Mechanistic studies and target engagement.
Methodological Answer :

  • Enzyme Inhibition Assays : Test against enzymes like inosine 5′-monophosphate dehydrogenase (IMPDH) to identify unique inhibition profiles .
  • Kinetic Binding Studies : Use surface plasmon resonance (SPR) to measure binding kinetics to receptors like GPCRs or tyrosine kinases .
  • Metabolic Stability Analysis : Compare hepatic microsomal stability with analogs to assess fluorophenylsulfonyl’s impact on half-life .

How can structure-activity relationship (SAR) studies be designed to prioritize modifications for enhanced selectivity?

Advanced Research Focus : SAR and medicinal chemistry.
Methodological Answer :

  • Core Modifications : Synthesize analogs with substituted piperidine rings (e.g., methyl or cyclohexyl groups) to evaluate steric effects .
  • Substituent Screening : Replace 4-fluorophenylsulfonyl with bulkier sulfonamides to probe binding pocket tolerance .
  • Bioisosteric Replacement : Substitute urea with thiourea or carbamate to assess hydrogen-bonding requirements .

What analytical methods are critical for assessing the compound’s stability under physiological conditions?

Basic Research Focus : Stability and degradation profiling.
Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic/basic hydrolysis, oxidative stress (H2_2O2_2), and UV light to identify degradation products .
  • LC-MS/MS Analysis : Quantify intact compound and degradants in simulated gastric fluid (pH 2.0) and plasma .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability for storage recommendations .

How can researchers resolve discrepancies in reported mutagenicity or toxicity profiles of urea-based compounds?

Advanced Research Focus : Toxicity prediction and mitigation.
Methodological Answer :

  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
  • In Silico Tools : Apply QSAR models (e.g., Derek Nexus) to predict off-target effects of the fluorophenylsulfonyl group .
  • Mitigation Strategies : Introduce solubilizing groups (e.g., PEG linkers) to reduce renal toxicity .

Key Considerations for Researchers:

  • Prioritize fluorophenylsulfonyl and chlorophenyl groups for target engagement, as these moieties enhance binding affinity and metabolic stability .
  • Address synthetic challenges (e.g., urea bond hydrolysis) by optimizing protecting groups during multi-step synthesis .
  • Cross-validate biological data using orthogonal assays (e.g., Western blotting alongside cell viability assays) to minimize false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.